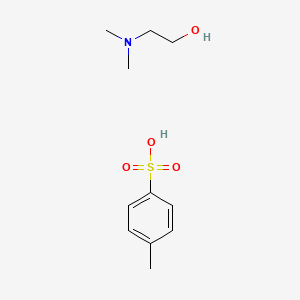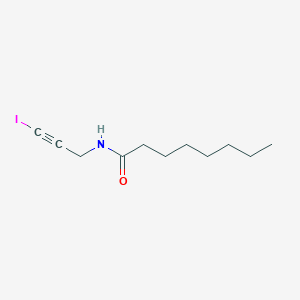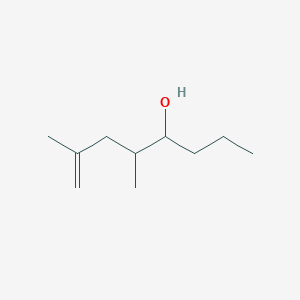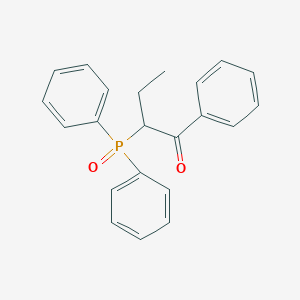
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate (salt) is a chemical compound that combines the properties of ethanol, dimethylamino, and 4-methylbenzenesulfonate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate typically involves the reaction of 2-(dimethylamino)ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Oxidation Reactions: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amines or ethers.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Scientific Research Applications
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the sulfonate group can participate in ionic interactions, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl 4-methylbenzenesulfonate
- 2-Azidoethyl 4-methylbenzenesulfonate
- Pyridinium p-toluenesulfonate
Uniqueness
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63150-14-1 |
|---|---|
Molecular Formula |
C7H8O3S.C4H11NO C11H19NO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)3-4-6/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
InChI Key |
QLNIJTOWLWFWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)








![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)

![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)

![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
